molecular formula C7H10N2S B1499607 2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE

2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE

Cat. No.: B1499607
M. Wt: 154.24 g/mol
InChI Key: UYKHNXDFUYZUMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is known for its aromaticity and is found in various biologically active compounds .

Preparation Methods

The synthesis of 2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE typically involves the reaction of 2-methyl-1,3-thiazole with cyclopropanamine under specific conditions. One common method involves the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

2-(2-METHYL-1,3-THIAZOL-5-YL)CYCLOPROPAN-1-AMINE can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2S/c1-4-9-3-7(10-4)5-2-6(5)8/h3,5-6H,2,8H2,1H3

InChI Key

UYKHNXDFUYZUMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2CC2N

Origin of Product

United States

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